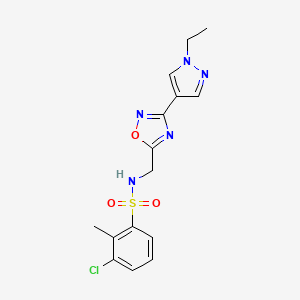

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClN5O3S and its molecular weight is 381.84. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of the compound 3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that regulates the concentration of glycine, an important neurotransmitter, in the synaptic cleft .

Mode of Action

This compound acts as a GlyT1 inhibitor . By inhibiting GlyT1, it increases the levels of synaptic glycine . This potentiation of NMDA receptor function through glycine modulatory sites is expected to be a useful approach for the treatment of schizophrenia .

Biochemical Pathways

The compound affects the glycine-NMDA receptor pathway . By increasing synaptic glycine levels, it enhances the function of NMDA receptors . NMDA receptors play a crucial role in learning and memory, and their hypofunction is known to be involved in the pathophysiology of schizophrenia .

Pharmacokinetics

As a glyt1 inhibitor, it is expected to have good bioavailability and to cross the blood-brain barrier effectively .

Result of Action

The compound significantly improved cognitive deficits induced by MK-801 in the object recognition test in rats . It also reversed the reduction in social interaction induced by PCP, which may reflect negative symptoms such as social withdrawal . Moreover, it exhibited an antidepressant effect in the forced swimming test in rats .

Análisis Bioquímico

Biochemical Properties

This compound potentiates NMDA receptor function by increasing synaptic glycine levels . It interacts with the glycine transporter 1 (GlyT1), inhibiting its function and leading to an increase in synaptic glycine levels .

Cellular Effects

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide has been observed to improve cognitive deficits induced by MK-801 in the object recognition test in rats . It also enhances social memory in treatment-naïve rats .

Molecular Mechanism

The compound exerts its effects at the molecular level by inhibiting GlyT1, which increases synaptic glycine levels . This in turn enhances the function of the NMDA receptor, a receptor known to be involved in cognitive function .

Temporal Effects in Laboratory Settings

It has been observed to improve cognitive deficits in rats, suggesting potential long-term benefits .

Dosage Effects in Animal Models

It has been observed to improve cognitive deficits in rats, suggesting potential benefits at certain dosages .

Metabolic Pathways

It is known to interact with GlyT1, suggesting it may be involved in glycine metabolism .

Transport and Distribution

Its interaction with GlyT1 suggests it may be transported into cells via this transporter .

Subcellular Localization

Its interaction with GlyT1 suggests it may be localized to regions of the cell where this transporter is present .

Actividad Biológica

3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylbenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Molecular Structure

The compound features several key functional groups that contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Formula | C15H16ClN5O4S |

| Molecular Weight | 397.8 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCN1C=C(C=N1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)C |

Antimicrobial Properties

Research indicates that compounds containing the pyrazole ring exhibit significant antimicrobial activity. For instance, substituted pyrazoles have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of the sulfonamide group enhances this activity by facilitating interactions with bacterial enzymes.

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been evaluated for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases . The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators.

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific structural features of this compound may enhance its selectivity towards cancerous cells compared to normal cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety may inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

- Receptor Modulation : It may also interact with receptors involved in inflammatory responses and cancer cell proliferation.

- Oxidative Stress Reduction : The compound's antioxidant properties may help mitigate oxidative stress in cells, contributing to its protective effects against various diseases .

Study 1: Antimicrobial Efficacy

A study conducted by Aly et al. (2020) demonstrated that a series of pyrazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Study 2: Anti-inflammatory Mechanisms

Research published in Molecules explored the anti-inflammatory effects of pyrazole compounds. The findings indicated that these compounds could significantly reduce inflammation markers in vitro and in vivo models .

Study 3: Anticancer Potential

In a pharmacological evaluation involving various cancer cell lines, 3-chloro-N-(...)-benzenesulfonamide showed significant cytotoxicity. The study revealed that the compound triggered apoptosis through caspase activation pathways .

Propiedades

IUPAC Name |

3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5O3S/c1-3-21-9-11(7-17-21)15-19-14(24-20-15)8-18-25(22,23)13-6-4-5-12(16)10(13)2/h4-7,9,18H,3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTMUDSJPXNEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.